molecular formula C8H7Cl3O2 B1584218 2-(2,4,6-Trichlorophenoxy)ethanol CAS No. 6161-87-1

2-(2,4,6-Trichlorophenoxy)ethanol

Cat. No.: B1584218
CAS No.: 6161-87-1
M. Wt: 241.5 g/mol
InChI Key: LZTZSANFAWWCRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4,6-Trichlorophenoxy)ethanol is an organic compound with the molecular formula C8H7Cl3O2. It is a white to yellow solid at room temperature and is known for its use in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,4,6-Trichlorophenoxy)ethanol can be synthesized through the selective chlorination of 2-phenoxyethanol. The process involves reacting 2-phenoxyethanol with chlorine in the presence of hydrogen chloride at temperatures ranging from -10°C to 50°C or in the presence of urea at temperatures from 20°C to 55°C. The reaction is carried out in a water/carbon tetrachloride solvent mixture .

Industrial Production Methods

In an industrial setting, the preparation of this compound involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process typically includes the chlorination step followed by purification through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trichlorophenoxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4,6-Trichlorophenoxy)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trichlorophenoxy)ethanol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways by disrupting protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4,6-Trichlorophenoxy)ethanol is unique due to its specific chlorine substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable in certain industrial and research applications .

Properties

IUPAC Name

2-(2,4,6-trichlorophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O2/c9-5-3-6(10)8(7(11)4-5)13-2-1-12/h3-4,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTZSANFAWWCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCCO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210632
Record name Ethanol, 2-(2,4,6-trichlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6161-87-1
Record name Ethanol, 2-(2,4,6-trichlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006161871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6161-87-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68796
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-(2,4,6-trichlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4,6-Trichlorophenoxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2,4,6-Trichlorophenoxy)ethanol
Reactant of Route 3
Reactant of Route 3
2-(2,4,6-Trichlorophenoxy)ethanol
Reactant of Route 4
Reactant of Route 4
2-(2,4,6-Trichlorophenoxy)ethanol
Reactant of Route 5
Reactant of Route 5
2-(2,4,6-Trichlorophenoxy)ethanol
Reactant of Route 6
Reactant of Route 6
2-(2,4,6-Trichlorophenoxy)ethanol
Customer
Q & A

Q1: What is the metabolic fate of prochloraz in rats, and how is 2-(2,4,6-trichlorophenoxy)ethanol involved?

A1: In rats, prochloraz undergoes extensive metabolism primarily via the opening of its imidazole ring followed by alkyl chain hydrolysis. [] This process leads to the formation of 2,4,6-trichlorophenoxyacetic acid and this compound, a major metabolite primarily present as a glucuronide conjugate. [] This suggests that this compound is a key intermediate in the detoxification and elimination pathway of prochloraz.

Q2: Where does this compound accumulate in the rat body, and how is it eliminated?

A2: While tissue residues of prochloraz equivalents are generally low 96 hours post-administration, the highest concentrations are found in the liver (2.8-5.1 mg prochloraz equivalents/kg tissue) and kidneys (1.5-2.1 mg prochloraz equivalents/kg tissue). [] These organs are the primary sites of metabolism and excretion. Notably, this compound, primarily as a glucuronide conjugate, contributes significantly to these residues. [] Elimination of metabolites, including this compound conjugates, occurs primarily through urine within 96 hours post-administration. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.